molecular formula C24H22N2O3 B269115 N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide

N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide

Cat. No. B269115
M. Wt: 386.4 g/mol
InChI Key: PDKDFWHKJFEJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide, also known as N-(4-(morpholin-4-ylcarbonyl)phenyl)-4-(trifluoromethyl)benzamide (MPT0B392), is a novel small molecule that has been synthesized to exhibit promising anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, making it a potential candidate for cancer treatment.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, this compound has been shown to inhibit the STAT3 pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the phosphorylation of various proteins involved in cancer cell growth and survival, including Akt, mTOR, and STAT3. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines at low concentrations, making it a valuable tool for studying cancer cell biology. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, particularly with regard to its effects on the PI3K/Akt/mTOR and STAT3 pathways. Another direction is to explore the potential of this compound in combination with other anticancer agents, as it may have synergistic effects with other drugs. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models before it can be considered for clinical use.

Synthesis Methods

The synthesis of N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide involves a multistep reaction that starts with the preparation of 3-(morpholin-4-ylcarbonyl)aniline. This intermediate is then reacted with 4-trifluoromethylbenzoyl chloride to form N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide(4-(morpholin-4-ylcarbonyl)phenyl)-4-trifluoromethylbenzamide. The final step involves the reaction of this intermediate with 4-bromobiphenyl to yield the desired product.

Scientific Research Applications

N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may also have antimetastatic properties.

properties

Product Name

N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H22N2O3/c27-23(20-11-9-19(10-12-20)18-5-2-1-3-6-18)25-22-8-4-7-21(17-22)24(28)26-13-15-29-16-14-26/h1-12,17H,13-16H2,(H,25,27)

InChI Key

PDKDFWHKJFEJGG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.